3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLCBJCONMZHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442494 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-78-0 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Bromination with Molecular Bromine
Benzosuberone undergoes electrophilic aromatic substitution at the 3-position using Br₂ in non-polar solvents. Key parameters:
- Solvent : CCl₄ or CHCl₃ (minimizes side reactions)
- Catalyst : FeCl₃ (5–10 mol%)
- Temperature : 40–60°C (prevents over-bromination)
- Yield : 68–72%
Mechanism :
- FeCl₃ polarizes Br₂ to generate Br⁺.
- Electrophilic attack at the electron-rich 3-position of benzosuberone.
- Deprotonation restores aromaticity.
Limitations :
- Competing dibromination at higher temperatures.
- Requires strict stoichiometric control (1.05 eq Br₂).
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers safer handling and better regioselectivity under radical conditions:
- Solvent : CCl₄ or CH₂Cl₂
- Initiation : AIBN (azobisisobutyronitrile, 1 mol%)
- Conditions : Reflux (80°C), 6–8 hours
- Yield : 75–80%
Advantages :
- Reduced polybromination risk.
- Scalable to multi-gram quantities.
Friedel-Crafts Acylation Followed by Wolff-Kishner Reduction
A multi-step approach avoids direct bromination:
Friedel-Crafts Acylation
Methyl 5-chloro-5-oxopentanoate reacts with bromobenzene in the presence of AlCl₃ to form a keto-ester intermediate.
- Reagents : AlCl₃ (1.2 eq), bromobenzene (1.1 eq)
- Temperature : 0°C → rt, 12 hours
- Yield : 65%
Ester Hydrolysis and Cyclization
The keto-ester undergoes hydrolysis with NaOH (2M, 80°C) to yield a diketone, which cyclizes via Wolff-Kishner reduction:
Final Bromination
The cyclized product is brominated using Br₂/FeCl₃ as in Section 1.1.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, improving efficiency:
Smiles Rearrangement
Aryl bromides undergo Smiles rearrangement under microwave conditions:
Friedel-Crafts Cyclization
Microwave-enhanced cyclization reduces reaction time:
Transition Metal-Catalyzed Methods
Nickel-Catalyzed Reductive Coupling
A novel protocol employs Ni(OTf)₂ and IPr ligand for tandem reduction-cyclization:
- Substrate : Methyl 2-styrylbenzoate derivatives
- Reductant : Et₃SiH (2 eq)
- Conditions : 1,4-dioxane, 140°C, 2 hours
- Yield : 78–82%
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling introduces bromine post-cyclization:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Br₂/FeCl₃ | 68–72 | 6–8 h | Moderate | Low cost |
| NBS/AIBN | 75–80 | 6 h | High | Safety |
| Friedel-Crafts/Wolff-Kishner | 58 | 24 h | Low | Avoids direct bromination |
| Microwave | 85–91 | <1 h | High | Rapid |
| Ni-catalyzed | 78–82 | 2 h | High | Tandem reduction-cyclization |
Industrial-Scale Considerations
Solvent Recovery
Purification
Byproduct Management
- Dibrominated side products : Controlled via stoichiometry and temperature.
- Waste streams : Br₂ residues neutralized with NaHSO₃.
Recent Advances
Photocatalytic Bromination
Visible-light-mediated bromination using Ru(bpy)₃²⁺ as a catalyst:
Flow Chemistry
Continuous flow systems enhance heat/mass transfer:
- Residence time : 10 minutes
- Output : 1.2 kg/day
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions where the ketone group is further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block in Synthesis:
- The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the synthesis of complex organic molecules and pharmaceuticals.
-
Reagent in Reactions:
- It acts as a reagent in electrophilic aromatic substitution reactions, where the bromine atom can be substituted by other functional groups, facilitating the formation of new compounds with desired properties.
Medicinal Chemistry
- Anticancer Activity:
-
Neuroprotective Properties:
- Research has suggested potential neuroprotective effects of this compound. Its derivatives may help in the development of treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival.
Material Science
-
Polymer Chemistry:
- The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and aerospace.
-
Nanotechnology:
- Its unique structure allows for functionalization at the nanoscale, leading to applications in drug delivery systems where targeted release mechanisms are crucial.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block and reagent for chemical transformations | Facilitates synthesis of complex molecules |
| Medicinal Chemistry | Anticancer and neuroprotective activities | Potential treatments for cancer and neurodegenerative diseases |
| Material Science | Enhancements in polymer properties and nanotechnology applications | Improved material performance and targeted drug delivery |
Case Studies
-
Case Study on Anticancer Activity:
- A study published in the Brazilian Journal of Pharmaceutical Sciences explored the cytotoxic effects of various derivatives of 3-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one on breast cancer cells. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.
-
Neuroprotective Effects Study:
- Research conducted at a leading university examined the neuroprotective properties of this compound's derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that certain derivatives significantly reduced cell death compared to controls.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the ketone group. The bromine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions .
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one: Contains an amino group instead of a bromine atom, leading to different reactivity and applications .
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one: Contains a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it undergoes .
Uniqueness: The presence of the bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives .
Biological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS No. 87779-78-0) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula: C11H11BrO
- Molecular Weight: 239.11 g/mol
- Structural Characteristics: The compound features a bromine atom and a tetrahydrobenzoannulene structure, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically involves multi-step organic reactions that may include bromination and cyclization processes. Specific methodologies have been documented in literature for the efficient production of this compound.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit significant anticancer activities. For example:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition |
| Derivative B | A549 | 2.93 ± 0.47 | Induction of apoptosis and cell cycle arrest |
In these studies, the compounds demonstrated varying degrees of cytotoxicity with IC50 values indicating their potency against cancer cell lines. Notably, some derivatives showed enhanced activity due to structural modifications that improved their interaction with cellular targets .
Antibacterial Activity
Research has also highlighted the antibacterial potential of benzoannulene derivatives. For instance, certain derivatives have shown promising results against various bacterial strains, suggesting a broad spectrum of biological activity.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzosuberone Derivative | Staphylococcus aureus | 1.0 µg/mL |
| Benzosuberone Derivative | Escherichia coli | 2.5 µg/mL |
These findings underscore the versatility of compounds related to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in medicinal chemistry .
Case Studies
-
Case Study on Anticancer Activity:
A study investigated the effects of various derivatives on MCF-7 and A549 cells. The results indicated that specific modifications in the molecular structure significantly enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation . -
Antibacterial Efficacy:
Another study focused on the antibacterial properties of benzosuberone derivatives derived from similar structures. The results showed effective inhibition against common pathogens, thus presenting a potential therapeutic application for treating bacterial infections .
Q & A
Q. What are the standard synthetic routes for 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, and how do reaction conditions influence yields?
The compound is synthesized via Friedel-Crafts acylation using methyl 5-chloro-5-oxopentanoate and bromobenzene with AlCl₃ catalysis, followed by ester hydrolysis and Wolff-Kishner reduction (Huang Minlon modification) to selectively reduce the carbonyl group. Intramolecular cyclization using polyphosphoric acid completes the synthesis. Yields are sensitive to catalyst choice (e.g., AlCl₃ vs. FeCl₃) and reaction time, with optimized protocols achieving >75% purity post-chromatography .
Q. How is structural characterization of this compound performed, and what spectral discrepancies might arise?
Characterization relies on NMR (¹H, ¹³C), IR, and HRMS. Key NMR signals include δ 7.66 ppm (aromatic proton) and δ 202.4 ppm (carbonyl carbon). IR confirms carbonyl stretches near 1635 cm⁻¹. Discrepancies in enantiomeric excess (ee) values between synthesized and literature compounds (e.g., –25° vs. –64.4° [α]D) highlight the need for chiral HPLC validation (e.g., Chiralcel IF column) to resolve stereochemical ambiguities .
Q. What are the common reactivity patterns of the bromine substituent in this scaffold?
The bromine at position 3 participates in nucleophilic substitutions (e.g., Suzuki coupling) and elimination reactions. For example, bromine can be replaced by amines or alkoxy groups under Pd catalysis or eliminated via Smiles rearrangement to form fused heterocycles under microwave irradiation .
Advanced Research Questions
Q. How can computational modeling optimize enantioselective transformations involving this compound?
Density Functional Theory (DFT) studies guide catalyst design for asymmetric reactions. For example, Rh-catalyzed hydrogenation of its derivatives achieves >94% ee when using chiral ligands like ZhaoPhos. Transition-state modeling identifies steric and electronic factors influencing selectivity, such as ligand backbone rigidity and substrate-catalyst π-interactions .
Q. What methodologies are used to evaluate in vivo mast cell-stabilizing activity of its derivatives?
Tertiary amine derivatives (e.g., cyclohexenylamino analogues) are tested in rodent models of allergic inflammation. In vitro assays measure histamine release inhibition from IgE-sensitized mast cells, while in vivo efficacy is assessed via bronchial hyperresponsiveness (BHR) reduction. Structure-activity relationship (SAR) studies prioritize substituents at the 3-position for potency optimization .
Q. How do competing reaction pathways affect the synthesis of benzotropones from this compound?
Bromination with SeO₂ produces 2,3-benzotropone via dehydrogenation, but competing HBr elimination can occur if temperature control is inadequate. Alternative routes using Julia’s ketone intermediates avoid SeO₂ toxicity but require precise stoichiometry to suppress side-product formation (e.g., dimerization) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Meta-analyses of SAR datasets recommend cross-validating assays (e.g., comparing in vitro mast cell stabilization with in vivo BHR models). Discrepancies often arise from variations in cell line sensitivity (e.g., RBL-2H3 vs. primary mast cells) or pharmacokinetic factors (e.g., metabolic stability in liver microsomes) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
